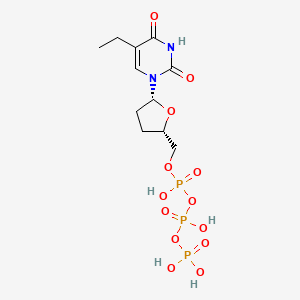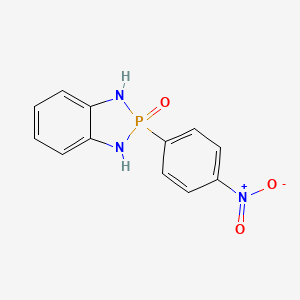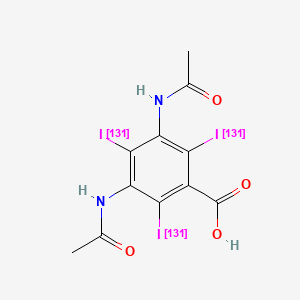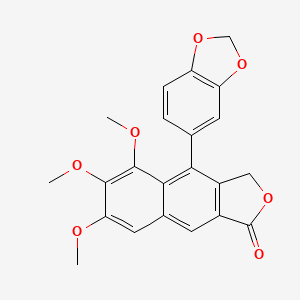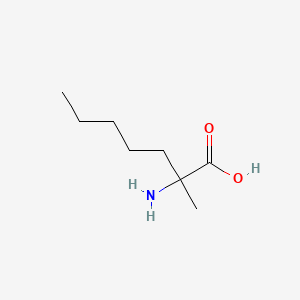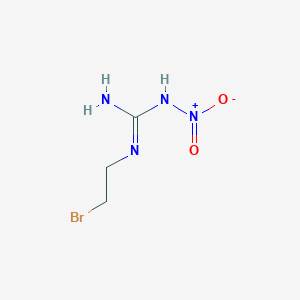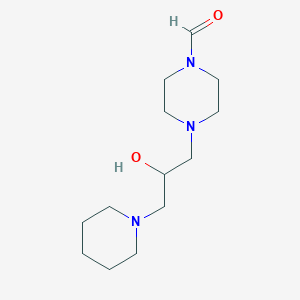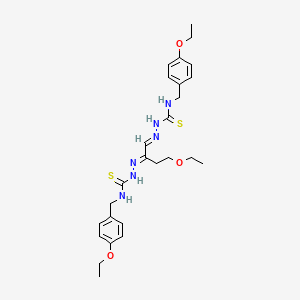
Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes hydrazinecarbothioamide and ethoxyethyl groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce an intermediate compound. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
科学研究应用
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and ethoxyethyl-substituted molecules. Examples include:
- Hydrazinecarbothioamide, 2,2’-(1-(2-methoxyethyl)-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)-
- Hydrazinecarbothioamide, 2,2’-(1-(2-propoxyethyl)-1,2-ethanediylidene)bis(N-((4-propoxyphenyl)methyl)-
Uniqueness
The uniqueness of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- lies in its specific ethoxyethyl and ethoxyphenyl substitutions, which confer distinct chemical properties and reactivity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
属性
CAS 编号 |
93588-16-0 |
|---|---|
分子式 |
C26H36N6O3S2 |
分子量 |
544.7 g/mol |
IUPAC 名称 |
1-[(E)-[(1E)-4-ethoxy-1-[(4-ethoxyphenyl)methylcarbamothioylhydrazinylidene]butan-2-ylidene]amino]-3-[(4-ethoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C26H36N6O3S2/c1-4-33-16-15-22(30-32-26(37)28-18-21-9-13-24(14-10-21)35-6-3)19-29-31-25(36)27-17-20-7-11-23(12-8-20)34-5-2/h7-14,19H,4-6,15-18H2,1-3H3,(H2,27,31,36)(H2,28,32,37)/b29-19+,30-22+ |
InChI 键 |
XYMGGYCBWCTTQZ-KUFPGBLPSA-N |
手性 SMILES |
CCOCC/C(=N\NC(=S)NCC1=CC=C(C=C1)OCC)/C=N/NC(=S)NCC2=CC=C(C=C2)OCC |
规范 SMILES |
CCOCCC(=NNC(=S)NCC1=CC=C(C=C1)OCC)C=NNC(=S)NCC2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


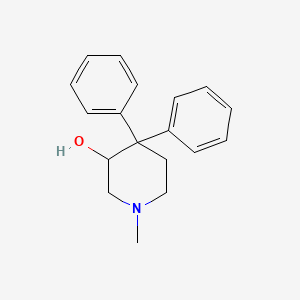

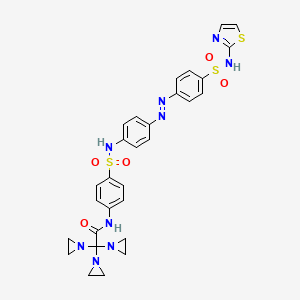
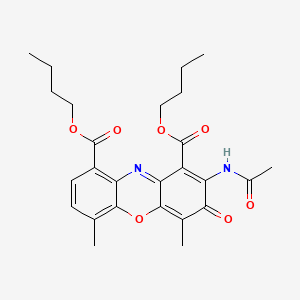
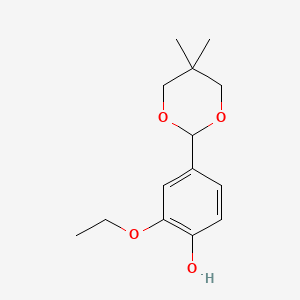
![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
